5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is a complex organic compound characterized by its unique structure that incorporates a benzo[c][1,2,5]thiadiazole core linked to two isophthalaldehyde units. Its molecular formula is , and it has a molecular weight of approximately 464.40 g/mol. This compound is notable for its potential applications in materials science, particularly in the development of covalent organic frameworks (COFs) and other porous materials due to its ability to form imine linkages and its electron-deficient nature, which enhances its reactivity and utility in various chemical processes .
The primary chemical reaction involving 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is the formation of imines through condensation reactions with amines. For instance, when reacted with cyclohexanediamine, it produces a stable imine product . This reaction is crucial for constructing more complex organic frameworks and materials.
While specific biological activity data on 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is limited, compounds featuring benzo[c][1,2,5]thiadiazole moieties are often investigated for their potential in biological applications due to their electronic properties. They may exhibit fluorescence and photostability, making them suitable for bioimaging or sensing applications .
The synthesis of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde typically involves multi-step organic reactions:
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has several promising applications:
Interaction studies involving 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde often focus on its reactivity with amines to form imines. These interactions are critical for understanding its role in forming larger supramolecular structures and materials. Additionally, studies may explore its interactions with various metal ions or other organic compounds to evaluate its potential in catalysis or as a sensor .
Several compounds share structural similarities with 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde | Used in COFs; exhibits high stability | |
| 4-(Benzo[c][1,2,5]thiadiazole-4-yl)isophthalic acid | Acidic functional group; used in polymer synthesis | |
| 4-(Benzo[c][1,2,5]thiadiazole-4-yl)-3-methylbenzenamine | Amino group enhances reactivity; potential biological applications |
The uniqueness of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde lies in its dual aldehyde functionality combined with the electron-deficient thiadiazole core which allows for versatile chemical reactivity and applications in advanced materials science .
Benzothiadiazoles, first synthesized in the 19th century, are bicyclic systems comprising a benzene ring fused to a 1,2,5-thiadiazole. Early studies focused on their aromaticity, confirmed by proton NMR analyses revealing a 10-π-electron system stabilized by sulfur and nitrogen lone-pair contributions. This aromatic character enables electrophilic substitution reactions, such as bromination and nitration, which are pivotal for derivatization. For instance, 4,7-dibromo-2,1,3-benzothiadiazole has become a cornerstone in Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers for organic electronics.
The integration of electron-withdrawing thiadiazole rings into π-conjugated systems enhances charge transport properties, making these derivatives indispensable in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Concurrently, benzothiazole analogs, such as 2-amino-6-fluorobenzothiazole, have demonstrated potent anticancer activity by inducing apoptosis in cervical (HeLa) and kidney (COS-7) cancer cells.
The structural novelty of 5,5'-(Benzo[c]thiadiazole-4,7-diyl)diisophthalaldehyde lies in its dual isophthalaldehyde substituents, which introduce four aldehyde functional groups ($$-\text{CHO}$$) at strategic positions (Figure 1). These aldehydes serve as versatile handles for:
5,5'-(Benzo[c] [1] [2] [3]thiadiazole-4,7-diyl)diisophthalaldehyde represents a critical molecular building block in the design of high-performance covalent organic frameworks for photocatalytic hydrogen peroxide production [4] [5] [6]. The compound's unique structural features, including its electron-deficient benzothiadiazole core and reactive aldehyde functionalities, enable the construction of sophisticated donor-acceptor framework architectures that demonstrate exceptional photocatalytic performance.
Recent investigations have demonstrated that benzothiadiazole-containing covalent organic frameworks achieve remarkable hydrogen peroxide production rates. The BTD-sp²c-COF system, incorporating benzothiadiazole units, exhibits an exceptional efficiency of 3066 μmol g⁻¹ h⁻¹ for hydrogen peroxide production from pure water and air [4]. This performance significantly exceeds that of conventional imine-linked systems, with the BTD-sp²c-COF showing superior activity compared to BTD-imine-COF due to enhanced chemical stability and reduced participation of linkages in side reactions [4].
| COF System | H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) | Linkage Type | Key Performance Features |
|---|---|---|---|
| BTD-sp²c-COF | 3066 | sp² Carbon-conjugated | Superior optoelectronic properties, ultralarge mesopores (~4 nm) [4] |
| TAPT-BT-COF | 1363 | Imine | High crystallinity, excellent chemical stability [5] |
| BTT-H3 COF | 1588 | Hydrazone | Optimal docking sites for water and oxygen [7] |
| TAPB-BT-COF | 731 | Imine | Enhanced charge separation efficiency [5] |
The exceptional performance of these systems stems from the benzothiadiazole unit's role as both an electron acceptor and oxygen reduction reaction center. In situ characterization and theoretical calculations reveal that benzothiadiazole units serve as oxygen reduction reaction centers for hydrogen peroxide photosynthesis through a sequential electron transfer pathway [4]. This dual functionality enables efficient conversion of ambient air and water into hydrogen peroxide under solar irradiation.
The optimization of donor-acceptor configurations in benzothiadiazole-based covalent organic frameworks requires systematic consideration of electronic structure, molecular geometry, and interfacial properties. Strategic approaches to configuration optimization focus on several key parameters that directly influence photocatalytic performance.
Electronic Structure Modulation represents a fundamental optimization strategy. The incorporation of benzothiadiazole as the acceptor component creates a push-pull electronic system that facilitates efficient charge separation [8] [6]. Research demonstrates that benzothiadiazole-based donor-acceptor covalent organic frameworks exhibit hydrogen generation rates of 890 μmol g⁻¹ h⁻¹, significantly outperforming non-donor-acceptor systems due to enhanced charge separation through the push-pull effect [8].
Linker Architecture Optimization involves careful selection of donor components to complement the benzothiadiazole acceptor. Studies show that pairing benzothiadiazole with triazine-based donors in ETTA-BT systems creates optimal electronic complementarity [8]. The donor-acceptor phenomenon facilitates improved charge separation and migration, resulting in superior photocatalytic performance compared to systems lacking such electronic differentiation.
Morphological Engineering represents another critical optimization parameter. Investigation of benzothiadiazole-triazine systems (BTDA-TAPT) reveals that morphology and crystallinity significantly impact photoelectric properties [9]. Systems featuring ordered alignment and perfect crystalline nature demonstrate superior charge transfer and separation capabilities, leading to enhanced photocatalytic activity for visible light-driven reactions [9].
| Optimization Strategy | Implementation Method | Performance Impact | Quantitative Results |
|---|---|---|---|
| Electronic Structure Tuning | Benzothiadiazole-triazine pairing | Enhanced charge separation | 890 μmol g⁻¹ h⁻¹ H₂ generation [8] |
| Linkage Density Control | Hydrazone vs imine linkages | Improved oxygen docking | 1588 vs 1363 μmol g⁻¹ h⁻¹ [7] [5] |
| Crystallinity Enhancement | Solvothermal synthesis optimization | Better electron mobility | Up to 4x performance improvement [4] |
| Pore Size Engineering | Building block geometry control | Enhanced mass transport | Surface areas 1564-2792 m² g⁻¹ [10] [11] |
Functional Group Engineering involves strategic modification of the benzothiadiazole framework to optimize reactivity and selectivity. Research on benzothiadiazole derivatives demonstrates that substituent effects significantly influence charge transport properties. Electron-withdrawing groups enhance electron affinity, while electron-donating groups modulate highest occupied molecular orbital energy levels, enabling fine-tuning of electronic properties for specific applications.
Charge transfer mechanisms in benzothiadiazole-containing covalent organic frameworks involve complex multi-step processes that determine overall photocatalytic efficiency. Understanding these mechanisms provides crucial insights for rational framework design and performance optimization.
Primary Charge Generation and Separation occurs through light absorption and subsequent exciton dissociation at donor-acceptor interfaces. Femtosecond transient absorption studies reveal that charge transfer in benzothiadiazole-based systems occurs rapidly within femtosecond timescales [12]. The benzothiadiazole unit acts as an electron reservoir, aggregating electrons at active sites through programmed charge-transfer channels [13].
Sequential Electron Transfer Pathways represent the dominant mechanism for hydrogen peroxide production in benzothiadiazole covalent organic frameworks. Both benzothiadiazole and triazine units serve as oxygen reduction reaction centers through sequential electron transfer pathways, while vinylene-bridged phenyl groups function as water oxidation reaction centers [4]. This spatial separation of reduction and oxidation sites minimizes charge recombination and maximizes photocatalytic efficiency.
Charge Transport and Mobility within the framework structure significantly influences overall performance. Time-resolved microwave conductivity studies of benzothiadiazole-based systems reveal high electron mobilities around 0.1 cm² V⁻¹ s⁻¹ [14]. The conjugated framework structure provides efficient charge transport pathways, enabling rapid movement of photogenerated carriers to reaction sites.
Recombination Suppression Mechanisms play a critical role in maintaining high quantum efficiencies. Research demonstrates that benzothiadiazole units create programmed charge-transfer channels that accelerate electron transfer and prevent recombination of electrons and holes [13]. Transient absorption spectroscopy confirms the presence of these channels, which facilitate smooth electron migration toward reduction sites while directing holes to oxidation centers.
The integration of these charge transfer mechanisms results in exceptional photocatalytic performance. Optimized benzothiadiazole covalent organic frameworks demonstrate hydrogen peroxide productivity of 868.3 μmol L⁻¹ h⁻¹, representing a 9.8-fold improvement over conventional random charge-transfer systems [13]. This enhancement directly correlates with the implementation of programmed charge-transfer architectures that maximize charge separation efficiency while minimizing recombination losses.
Mechanistic Pathway Analysis reveals that oxygen reduction proceeds through a two-electron process on benzothiadiazole sites, generating hydrogen peroxide directly without further reduction to water. Simultaneously, water oxidation occurs at donor sites, providing the necessary protons and electrons for the overall reaction. This parallel processing approach maximizes atom economy and reaction efficiency, making benzothiadiazole covalent organic frameworks particularly attractive for sustainable hydrogen peroxide production.
Benzothiadiazole-based materials demonstrate significant potential for antibacterial applications through the generation of reactive oxygen species and related oxygen intermediates [15] [16] [17]. The electron-deficient nature of the benzothiadiazole core enables efficient photosensitization processes that produce bactericidal oxygen species under light activation.
Photodynamic Antimicrobial Mechanisms involve the generation of singlet oxygen and other reactive oxygen species through energy transfer processes. Research demonstrates that benzothiadiazole-paired materials function as highly potent photodynamic therapy agents with broad-spectrum antimicrobial activity upon illumination with non-toxic light [15]. The energy transfer and electron transfer between photosensitive benzothiadiazole moieties result in increased singlet oxygen generation and enhanced phototoxicity against multi-drug resistant pathogens [15].
Reactive Oxygen Species Generation Pathways in benzothiadiazole systems involve multiple photochemical processes. Conjugated porous organic polymers incorporating benzothiadiazole units (BCzBz) demonstrate efficient intracellular reactive oxygen species generation under photoirradiation [16]. These materials exhibit photostability, water dispersibility, and cytocompatibility, making them suitable for biological applications requiring controlled reactive oxygen species production.
Antimicrobial Efficacy and Spectrum of benzothiadiazole-based materials encompasses both bacterial and fungal pathogens. Studies show remarkable activity against multi-drug resistant bacteria and fungi, as well as pathogens at different developmental stages including biofilms, spores, and fungal hyphae [15]. The broad-spectrum activity results from the non-specific oxidative damage mechanism, which bypasses traditional resistance pathways.
| Material System | Antimicrobial Mechanism | Target Pathogens | Key Performance Features |
|---|---|---|---|
| Benzothiadiazole-paired peptides | Singlet oxygen generation | MDR bacteria and fungi | Broad-spectrum activity, biofilm penetration [15] |
| BCzBz porous polymers | Intracellular ROS generation | Live cell targets | Photostable, water-dispersible [16] |
| Iridium-benzothiazole complexes | Enhanced singlet oxygen production | Cancer cells | Improved cell uptake, PDT efficacy [17] |
| Benzothiazole derivatives | Membrane permeabilization + DNA binding | S. aureus, E. coli, P. aeruginosa | MIC values 3.91-31.2 μg/ml [18] |
Structure-Activity Relationships for antibacterial efficacy reveal that specific structural features of benzothiadiazole derivatives significantly influence antimicrobial potency. Compounds containing oxime moieties on carbonyl carbon atoms, combined with electron-releasing and lipophilic groups, demonstrate enhanced activity [18]. The presence of methoxy and chloro substituents in phenyl rings at the C2 position of benzothiadiazole systems results in minimum inhibitory concentration values as low as 3.91 μg/ml against clinically relevant pathogens [18].
Mechanistic Studies reveal dual modes of action for benzothiadiazole-based antimicrobials. Membrane perturbing effects disrupt bacterial cell wall integrity, while intracellular mechanisms involve DNA binding and cleavage [18] [19]. This dual-target approach reduces the likelihood of resistance development and enhances overall antimicrobial effectiveness.
Clinical Applications and Biocompatibility considerations demonstrate the practical potential of benzothiadiazole-based antimicrobial materials. Ex vivo porcine models of microbial keratitis show effective pathogen elimination with minimal tissue damage [15]. The chemical modularity of benzothiadiazole systems enables optimization for specific clinical applications while maintaining biocompatibility and selectivity for pathogenic organisms.
Optimization Strategies for Antimicrobial Applications focus on enhancing reactive oxygen species generation efficiency while maintaining selectivity for pathogenic targets. Molecular engineering approaches involve modifying benzothiadiazole substituents to optimize photophysical properties and cellular uptake characteristics [17]. The incorporation of targeting moieties, such as pathogen-binding peptide sequences, enhances specificity and reduces off-target effects.